molecular formula C17H22N2O4 B3987670 Methyl 4-(4-butoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(4-butoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B3987670
M. Wt: 318.4 g/mol
InChI Key: OSNRQUXYGDWZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-butoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction, a one-pot condensation of 4-butoxybenzaldehyde, methyl acetoacetate, and urea. Its structure features a tetrahydropyrimidine core substituted with a para-butoxyphenyl group and a methyl ester. The butoxy group (–OC₄H₉) confers enhanced lipophilicity compared to shorter-chain alkoxy substituents, influencing solubility and biological interactions .

Properties

IUPAC Name

methyl 4-(4-butoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-4-5-10-23-13-8-6-12(7-9-13)15-14(16(20)22-3)11(2)18-17(21)19-15/h6-9,15H,4-5,10H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNRQUXYGDWZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-butoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the reaction of 4-butoxybenzaldehyde with ethyl acetoacetate in the presence of urea and a catalytic amount of acetic acid. The reaction is carried out under reflux conditions to ensure complete formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(4-butoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 4-(4-butoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(4-butoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent (R) Ester Group Molecular Weight (g/mol) Key Properties
Methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate –Cl Methyl 296.7 Electron-withdrawing Cl enhances stability; moderate solubility in polar solvents.
Butyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate –OCH₃ Butyl 332.4 Methoxy group increases electron density; higher lipophilicity due to butyl ester.
Methyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate –OH (meta) Methyl 262.3 Hydroxy group enables hydrogen bonding; lower logP than alkoxy analogs.
Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate –OC₂H₅ Methyl 304.3 Ethoxy balances lipophilicity and solubility; intermediate chain length.
Benzyl 4-(3-bromophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate –Br (meta) Benzyl 339.2 Bromine enhances halogen bonding; benzyl ester increases steric bulk.
Target Compound –OC₄H₉ Methyl 348.4 Butoxy group maximizes lipophilicity; methyl ester maintains moderate solubility.

Key Observations :

  • Electron-withdrawing groups (e.g., –Cl, –Br) stabilize the ring but reduce nucleophilicity .
  • Lipophilicity : Longer alkoxy chains (butoxy > ethoxy > methoxy) correlate with higher logP values, improving membrane permeability but reducing aqueous solubility .
  • Steric Effects : Bulkier substituents (e.g., benzyl ester in ) may hinder molecular packing, affecting crystallinity and dissolution rates.

Thermodynamic and Solubility Profiles

  • Solubility: Methoxy and hydroxy derivatives show higher solubility in polar solvents (e.g., ethanol, acetonitrile), while butoxy and benzyl analogs prefer non-polar solvents (e.g., benzene) .
  • Thermodynamic Parameters: Enthalpy (ΔsolH°) and entropy (ΔsolS°) values for methyl 4-(4-methoxyphenyl)-DHPM indicate exothermic dissolution in ethanol, a trend likely shared by the butoxy analog .

Q & A

Q. Table 1: Comparative Synthesis Conditions

ReactantsSolventCatalystTemp.YieldReference
4-Bromo-2-hydroxybenzaldehyde, urea, methyl acetoacetateEthanolHClReflux77%
Generic aromatic aldehyde, urea, β-ketoesterEthanolHClReflux~70–85%

How can regioselectivity during cyclization be controlled in analogous derivatives?

Advanced
Regioselectivity is influenced by:

  • Substituent electronic effects : Electron-donating groups (e.g., -OBut) on the aldehyde direct cyclization to the para position .
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states, favoring specific regioisomers .
  • Catalyst modulation : Lewis acids like ZnCl₂ can alter electron density at reactive sites .

Evidence from brominated analogs shows that steric hindrance from substituents (e.g., -Br) can shift regioselectivity .

What spectroscopic and crystallographic techniques confirm structural integrity?

Q. Basic

  • ¹H/¹³C NMR : Key signals include the ester carbonyl (~165–170 ppm) and tetrahydropyrimidine NH protons (~9–10 ppm) .
  • X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles, confirming planarity of the pyrimidine ring .

Q. Table 2: Representative Crystallographic Data

CompoundSpace GroupR-factorReference
Ethoxy-phenyl analogP21/c0.048
Trifluoromethyl-substitutedP21/c0.151

How do researchers resolve contradictions in reported biological activities?

Advanced
Discrepancies in bioactivity (e.g., antimicrobial vs. kinase inhibition) may arise from:

  • Purity variations : HPLC analysis (≥95% purity) is critical for reliable assays .
  • Assay conditions : Varying pH or temperature can alter enzyme-binding kinetics .
  • Structural analogs : The butoxy group’s lipophilicity may enhance membrane permeability compared to methoxy derivatives .

For example, kinase inhibition IC₅₀ values require standardized ATP concentrations to ensure comparability .

How does the 4-butoxyphenyl substituent influence physicochemical properties?

Q. Advanced

  • Solubility : The butoxy group increases hydrophobicity, reducing aqueous solubility but enhancing lipid bilayer penetration .
  • Thermal stability : Differential scanning calorimetry (DSC) shows a melting point ~230–240°C, comparable to ethoxy analogs .
  • Reactivity : The electron-donating butoxy group stabilizes intermediates during electrophilic substitution .

What advanced methods validate thermodynamic stability?

Q. Advanced

  • Thermogravimetric analysis (TGA) : Determines decomposition onset temperatures (e.g., ~250°C for similar derivatives) .
  • DSC : Identifies phase transitions and glass transition temperatures (Tg) for amorphous forms .

How are solubility challenges addressed for in vitro bioassays?

Q. Basic

  • Co-solvents : DMSO (≤1% v/v) maintains compound stability without cytotoxicity .
  • Micellar systems : Non-ionic surfactants (e.g., Tween-80) enhance dispersion in aqueous media .

What strategies reconcile computational and experimental binding data?

Q. Advanced

  • Molecular docking : Pair with molecular dynamics simulations to account for protein flexibility .
  • Mutagenesis studies : Validate predicted binding residues (e.g., kinase ATP-binding pockets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 4-(4-butoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 4-(4-butoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.